3,6-Di-O-(triisopropylsilyl)-D-glucal
Overview
Description
3,6-Di-O-(triisopropylsilyl)-D-glucal is a chemical compound with the molecular formula C24H50O4Si2. It is a derivative of D-glucal, where the hydroxyl groups at positions 3 and 6 are protected by triisopropylsilyl groups. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biomedicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di-O-(triisopropylsilyl)-D-glucal typically involves the protection of the hydroxyl groups of D-glucal using triisopropylsilyl chloride (TIPS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring stringent quality control measures to maintain product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3,6-Di-O-(triisopropylsilyl)-D-glucal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The triisopropylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride) can be used to remove the triisopropylsilyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
3,6-Di-O-(triisopropylsilyl)-D-glucal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in carbohydrate chemistry.
Biology: The compound can be used in the study of glycosylation processes and the synthesis of glycosylated compounds.
Industry: The compound is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 3,6-Di-O-(triisopropylsilyl)-D-glucal involves its role as a protected form of D-glucal. The triisopropylsilyl groups protect the hydroxyl groups from unwanted reactions, allowing selective reactions to occur at other positions on the molecule. This selective protection is crucial in multi-step synthesis processes where specific functional groups need to be preserved.
Comparison with Similar Compounds
Similar Compounds
3,4,6-Tri-O-acetyl-D-glucal: Another protected form of D-glucal, where the hydroxyl groups are protected by acetyl groups.
2,3,4,6-Tetra-O-benzyl-D-glucal: A derivative of D-glucal with benzyl protection on all hydroxyl groups.
Uniqueness
3,6-Di-O-(triisopropylsilyl)-D-glucal is unique due to the specific protection of the hydroxyl groups at positions 3 and 6 with triisopropylsilyl groups. This selective protection allows for targeted reactions and makes it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
(2R,3R,4R)-4-tri(propan-2-yl)silyloxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50O4Si2/c1-16(2)29(17(3)4,18(5)6)27-15-23-24(25)22(13-14-26-23)28-30(19(7)8,20(9)10)21(11)12/h13-14,16-25H,15H2,1-12H3/t22-,23-,24+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOYFAHLHUEGEN-SMIHKQSGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC1C(C(C=CO1)O[Si](C(C)C)(C(C)C)C(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC[C@@H]1[C@H]([C@@H](C=CO1)O[Si](C(C)C)(C(C)C)C(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50O4Si2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301135403 | |
Record name | 1,5-Anhydro-2-deoxy-3,6-bis-O-[tris(1-methylethyl)silyl]-D-arabino-hex-1-enitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301135403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343338-29-4 | |
Record name | 1,5-Anhydro-2-deoxy-3,6-bis-O-[tris(1-methylethyl)silyl]-D-arabino-hex-1-enitol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=343338-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Anhydro-2-deoxy-3,6-bis-O-[tris(1-methylethyl)silyl]-D-arabino-hex-1-enitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301135403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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